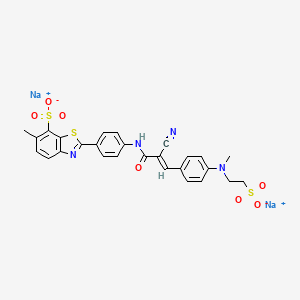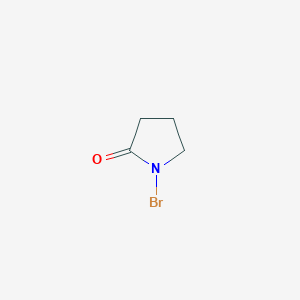
1-Bromopyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromopyrrolidin-2-one is a brominated derivative of pyrrolidin-2-one, a five-membered lactam
準備方法
1-Bromopyrrolidin-2-one can be synthesized through several methods. One common approach involves the bromination of pyrrolidin-2-one using bromine or other brominating agents under controlled conditions. The reaction typically requires a solvent such as acetonitrile and may be catalyzed by acids or bases to enhance the reaction rate and yield .
Industrial production methods often involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and high yield. The choice of brominating agent and reaction conditions can vary depending on the desired purity and application of the final product .
化学反応の分析
1-Bromopyrrolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding lactams or reduced to yield pyrrolidine derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents such as lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1-Bromopyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-Bromopyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
類似化合物との比較
1-Bromopyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: The non-brominated parent compound, which has different reactivity and applications.
3-Bromopyrrolidin-2-one: A positional isomer with distinct chemical properties and uses.
Pyrrolidine-2,5-dione: Another related compound with a different ring structure and biological activity.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, which allows for selective modifications and applications in various fields.
特性
CAS番号 |
2401-40-3 |
|---|---|
分子式 |
C4H6BrNO |
分子量 |
164.00 g/mol |
IUPAC名 |
1-bromopyrrolidin-2-one |
InChI |
InChI=1S/C4H6BrNO/c5-6-3-1-2-4(6)7/h1-3H2 |
InChIキー |
MOKFZNVHEFIFDB-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


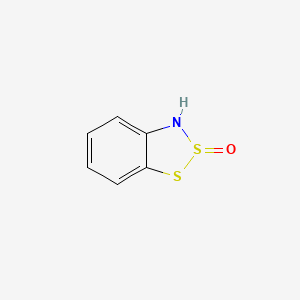

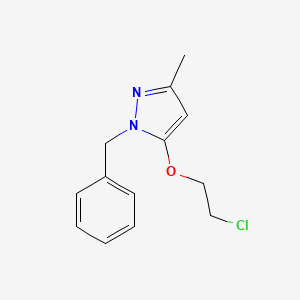
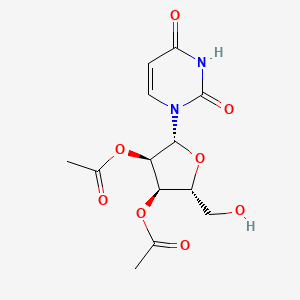
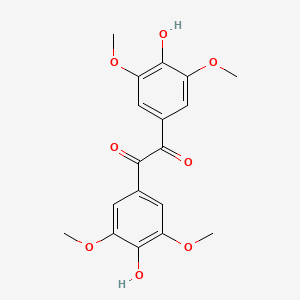
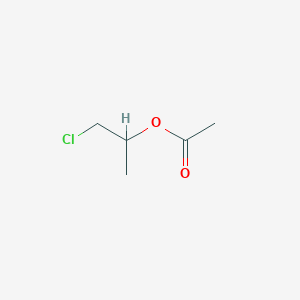
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4S,5R,9S,10R)-5,9-dimethyl-14-methylidene-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14747025.png)

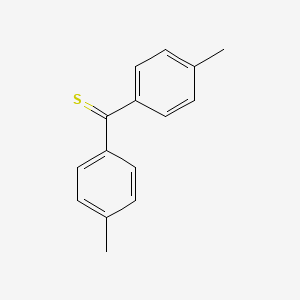

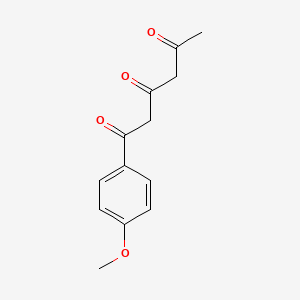
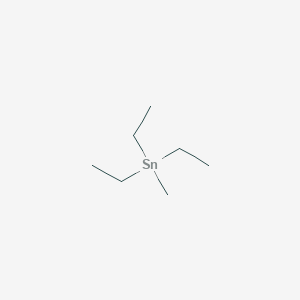
![Naphtho[1,2-c][1,2,5]selenadiazole](/img/structure/B14747081.png)
